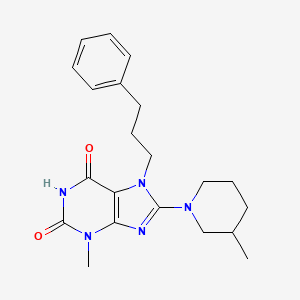

3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione

Description

3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione (molecular formula: C21H27N5O2) is a purine-2,6-dione derivative characterized by three key substituents:

- 3-Methyl group: At position 3 of the purine backbone.

- 8-(3-Methylpiperidin-1-yl): A substituted piperidine ring at position 6.

- 7-(3-Phenylpropyl): A phenylpropyl chain at position 5.

Properties

IUPAC Name |

3-methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c1-15-8-6-12-25(14-15)20-22-18-17(19(27)23-21(28)24(18)2)26(20)13-7-11-16-9-4-3-5-10-16/h3-5,9-10,15H,6-8,11-14H2,1-2H3,(H,23,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWKHPSSGQHEOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Characteristics

- IUPAC Name : 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione

- Molecular Formula : C21H24N6O3

- Molecular Weight : 440.52 g/mol

The structure of this compound features a purine base with several functional groups that may influence its biological interactions.

Research indicates that purine derivatives like 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione may interact with various biological pathways, particularly those involving adenosine receptors. These receptors are known to play significant roles in cellular signaling, influencing processes such as inflammation, immune responses, and cancer progression.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.

- Neuroprotective Properties : There is emerging evidence that purine derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Anticancer Properties

A study conducted on various cancer cell lines demonstrated that 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined for different cell types, showcasing its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.4 |

| MCF7 (Breast Cancer) | 12.8 |

| HeLa (Cervical Cancer) | 10.5 |

Case Study 2: Neuroprotection

In vitro assays using neuronal cultures exposed to oxidative stress revealed that treatment with this compound resulted in a significant reduction in cell death compared to controls. The neuroprotective effect was attributed to the modulation of antioxidant pathways.

Comparative Studies

Comparative studies with other purine derivatives have indicated that while many share similar structural features, their biological activities can vary significantly based on subtle changes in their molecular structure. For instance, compounds with additional methyl groups at specific positions often exhibit enhanced potency against certain targets.

Toxicological Profile

The safety profile of 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione has been assessed in animal models. Results indicate a favorable safety margin with minimal adverse effects at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues of Purine-2,6-dione Derivatives

The following table summarizes key structural analogs, their substituents, biological targets, and activities:

Key Observations from Structural Comparisons

Substituent Position and Activity

Position 7: The target compound’s 7-(3-phenylpropyl) group contrasts with analogs bearing 7-(3-phenoxypropyl) (e.g., ) or 7-(4-chlorophenyl)methyl (e.g., ). Hydrophobic substituents like phenylpropyl may enhance membrane permeability, while phenoxy or chlorophenyl groups improve target specificity (e.g., TRPC4/5 inhibition ).

Position 8: The 8-(3-methylpiperidin-1-yl) group differs from 8-pyrrolidinyl or 8-hydrazine-yl .

Position 3 :

- The 3-methyl group is conserved in all analogs listed, suggesting its role in stabilizing the purine core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.